N1-((6-Chloropyridin-3-yl)methyl)-N1-methylethane-1,2-diamine
Description
Structure
3D Structure
Properties
IUPAC Name |
N'-[(6-chloropyridin-3-yl)methyl]-N'-methylethane-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClN3/c1-13(5-4-11)7-8-2-3-9(10)12-6-8/h2-3,6H,4-5,7,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTOKVOFHFNTSSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN)CC1=CN=C(C=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-((6-Chloropyridin-3-yl)methyl)-N1-methylethane-1,2-diamine typically involves the reaction of 6-chloropyridine-3-carbaldehyde with N-methylethylenediamine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The product is then purified using standard techniques like recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters, such as temperature and pressure, is common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
N1-((6-Chloropyridin-3-yl)methyl)-N1-methylethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloropyridine ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry
N1-((6-Chloropyridin-3-yl)methyl)-N1-methylethane-1,2-diamine has been studied for its potential as a therapeutic agent. Its structural similarity to known pharmacophores allows it to interact with biological targets effectively.
Case Study: Anticancer Activity
Research indicates that derivatives of this compound exhibit anticancer properties by inhibiting specific kinases involved in tumor growth. For instance, a study demonstrated that certain analogs showed potent inhibition against cancer cell lines, suggesting a pathway for developing new cancer therapies .
Agricultural Chemistry
This compound is also investigated for its role in developing neonicotinoid insecticides. Neonicotinoids are known for their effectiveness against a wide range of pests while maintaining low toxicity to mammals.
Case Study: Insecticidal Activity
A series of experiments evaluated the efficacy of this compound as an insecticide against Nilaparvata lugens, a significant pest in rice cultivation. Results showed that formulations containing this compound exhibited high mortality rates in treated insects at concentrations as low as 100 mg/L .
Data Tables
Mechanism of Action
The mechanism of action of N1-((6-Chloropyridin-3-yl)methyl)-N1-methylethane-1,2-diamine involves its interaction with specific molecular targets. The chloropyridine moiety can bind to enzymes or receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
The following table summarizes key structural analogues and their distinguishing features:
| Compound Name | Substituents on Pyridine/Heterocycle | N1-Alkyl Group | Molecular Weight (g/mol) | Key Applications/Properties | References |
|---|---|---|---|---|---|
| N1-((6-Chloropyridin-3-yl)methyl)-N1-methylethane-1,2-diamine | 6-Chloropyridine | Methyl | ~225–287* | Not explicitly stated; likely enzyme inhibition or corrosion inhibition | [14], [19] |
| N1-(6-Chloro-pyridin-3-ylMethyl)-N1-cyclopropyl-ethane-1,2-diamine | 6-Chloropyridine | Cyclopropyl | 225.72 | Steric hindrance; potential biological activity modulation | [14] |
| N1-((6-Methoxypyridazin-3-yl)methyl)-N1-methylethane-1,2-diamine | 6-Methoxypyridazine | Methyl | 196.25 | Altered aromaticity; possible corrosion inhibition | [12] |
| MS023 (N1-((4-(4-Isopropoxyphenyl)-1H-pyrrol-3-yl)methyl)-N1-methylethane-1,2-diamine) | 4-Isopropoxyphenyl-pyrrole | Methyl | 287.40 | PRMT inhibition; high cell permeability | [19] |
| N1-Cyclopropyl-N1-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-ethane-1,2-diamine | Benzo[1,4]dioxin | Cyclopropyl | Not provided | Enhanced hydrophobicity; drug design applications | [15] |
*Inferred from analogues.
Key Observations:
- Substituent Effects: Chlorine vs. Methoxy: The 6-chloro group (electron-withdrawing) in the target compound contrasts with the 6-methoxy group (electron-donating) in the pyridazine analogue (). Heterocycle Variation: Replacement of pyridine with pyridazine () or pyrrole () modifies aromaticity and hydrogen-bonding capacity, critical for interactions in enzymatic or corrosion systems .
- N1-Alkyl Group Influence: Methyl vs. Phenethyl/Chlorobenzyl Groups: Analogues with aromatic extensions (e.g., 3-chlorobenzyl in ) show enhanced hydrophobic interactions, useful in neuronal nitric oxide synthase (nNOS) inhibition .
Biological Activity
N1-((6-Chloropyridin-3-yl)methyl)-N1-methylethane-1,2-diamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.
Synthesis of this compound
The synthesis of this compound involves the reaction of ethane-1,2-diamine with 2-chloro-5-(chloromethyl)pyridine in acetonitrile. The process yields a yellow liquid with a high purity (90% yield) as confirmed by GC-MS analysis showing a molecular ion peak at m/z 185 [M]+ .
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit notable antimicrobial properties. A study evaluating various synthesized pyrazole derivatives demonstrated significant antifungal activity against several pathogenic fungi. Although this specific compound was not directly tested, its structural analogs suggest a potential for similar activity .
Anticancer Potential
The anticancer activity of compounds related to this compound has been explored in various studies. For instance, certain derivatives have shown promising results against human cancer cell lines such as HeLa and BxPC-3. These studies report IC50 values indicating effective inhibition of cell proliferation .
Case Study 1: Antifungal Activity
In a study examining the antifungal properties of pyrazole derivatives, compounds structurally related to this compound were found to inhibit the growth of Cytospora sp., Colletotrichum gloeosporioides, and other fungi. The results highlighted the potential for these compounds in agricultural applications as antifungal agents .
Case Study 2: Anticancer Activity
A comparative study on the anticancer effects of various compounds revealed that those similar to this compound exhibited significant cytotoxicity against BxPC-3 cells with IC50 values lower than those for standard chemotherapeutics like doxorubicin. This suggests that these compounds may serve as effective alternatives or adjuncts in cancer therapy .
Data Table: Biological Activities of Related Compounds
Q & A
Q. What methodologies are used to resolve spectral overlaps in NMR or MS data for structural confirmation?
- Methodological Answer :
- 2D NMR : Utilize - HSQC or HMBC to resolve overlapping peaks and assign quaternary carbons.
- Tandem MS (MS/MS) : Fragment molecular ions to differentiate isobaric species (e.g., positional isomers) .
Tables for Key Data
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
